2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile features a hexahydroquinoline scaffold with multiple functional groups:
- Benzothiophene moiety: A 3-cyano-substituted tetrahydrobenzothiophene ring fused to the quinoline core.
- Oxo group at position 5 and cyano group at position 3, contributing to hydrogen bonding and electronic properties.
Properties
Molecular Formula |
C25H21FN4OS |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H21FN4OS/c26-15-10-8-14(9-11-15)22-18(13-28)24(29)30(19-5-3-6-20(31)23(19)22)25-17(12-27)16-4-1-2-7-21(16)32-25/h8-11,22H,1-7,29H2 |
InChI Key |
QGUMHEKQUQQSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)F)C(=O)CCC4)C#N |
Origin of Product |
United States |
Biological Activity
The compound 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C23H20N4OS
- Molecular Weight : 432.57 g/mol
- CAS Number : 312318-82-4
This compound contains several functional groups that may contribute to its biological activity, including a cyano group and a benzothiophene moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance:
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. It interacts with topoisomerase enzymes, which are crucial for DNA replication and transcription .
- Case Study : A study reported that derivatives of benzothiophene exhibited significant cytotoxicity against various cancer cell lines. The specific compound was found to be more potent than established chemotherapeutics like cisplatin in certain assays .
Antifungal Activity
The compound’s structure suggests potential antifungal properties:
- In Vitro Studies : In vitro testing against Candida species revealed that compounds with similar structures demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to fluconazole, a common antifungal agent .
Kinase Inhibition
The compound has also been investigated for its inhibitory effects on specific kinases:
- JNK Inhibition : A related series of compounds were identified as selective inhibitors of JNK2 and JNK3 kinases. These kinases play a role in various cellular processes including apoptosis and inflammation. The reported pIC50 values indicate strong inhibitory activity .
Research Findings
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to target proteins:
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Structural and Electronic Differences
Benzothiophene vs. Simpler Rings: The target compound’s tetrahydrobenzothiophene group introduces significant steric bulk and sulfur-based electronic effects compared to analogs with thiophene (CID 311315-58-9) or pyridine (CID 4982879) . The 3-cyano group on benzothiophene may increase polarity and hydrogen-bond acceptor capacity compared to unsubstituted thiophene rings.
Oxo and Cyano Groups: The 5-oxo group is conserved across most analogs, stabilizing the quinoline core via keto-enol tautomerism. The 3-cyano group is a common feature, enhancing dipole interactions in binding pockets .
Research Findings and Limitations
- Crystallographic Data: Analogs like 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile () exhibit planar benzoquinoline cores, whereas the target compound’s hexahydroquinoline is puckered, affecting conformational flexibility .
- Synthetic Accessibility : The benzothiophene moiety may complicate synthesis compared to phenyl or thiophene derivatives, as seen in the use of SHELX and OLEX2 for structural determination .
Note: Direct pharmacological or kinetic data for these compounds are unavailable in the provided evidence. Further experimental studies are required to validate bioactivity hypotheses.
Q & A
Q. What synthetic strategies are recommended for this compound, and how can reaction yields be optimized?
Multi-component Hantzsch-type reactions using ammonium acetate as a nitrogen source and ethanol under reflux are effective for analogous systems. Optimize yields by:
Q. Which analytical techniques confirm the compound’s molecular structure?
Use X-ray crystallography (Mo Kα radiation, 296 K) to resolve bond angles (±0.003 Å) and confirm tetrahydrobenzothiophene ring conformations . Complement with ¹H-¹³C HMBC NMR (δ 4.32 ppm amino proton coupling to δ 118.5 ppm cyano carbon) in deuterated DMSO .
Q. What safety protocols are essential for handling this compound?
- Use nitrile gloves (0.11 mm), chemical goggles, and fume hoods (≥100 ft/min airflow)
- Store under argon at -20°C in amber vials with PTFE-lined caps
- Employ cyanide detection strips (2 ppm limit) in waste containers
- For exposure: 15-minute eye irrigation with 0.9% saline and activated charcoal (1 g/kg) for ingestion .
Q. How can purity be assessed chromatographically?
Reverse-phase HPLC with dual UV (254 nm) and ELSD detection:
- Column: Waters XSelect CSH C18 (150 × 4.6 mm, 3.5 μm)
- Gradient: 0.1% formic acid in water/acetonitrile (30%→95% B over 15 minutes)
- Criteria: ≥95% UV area normalization and single ELSD peak .
Advanced Questions
Q. How should discrepancies between experimental and computational spectroscopic data be resolved?
Validate via:
Q. What methodologies optimize crystallization for X-ray diffraction?
Microbatch under-oil screening:
Q. How can synthetic by-products be resolved?
Orthogonal purification:
Q. What computational approaches predict pharmacokinetic properties?
Combine molecular dynamics (MD) and QSPR models:
Q. How is solubility profiled across pharmaceutical solvents?
Shake-flask method with HPLC:
Q. How are structure-activity relationship (SAR) studies designed for bioactivity?
Three-tiered approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
